3-Cyclopentylprop-2-enoic acid

Description

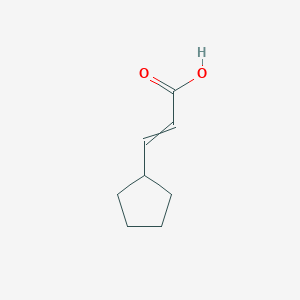

3-Cyclopentylprop-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a cyclopentyl substituent attached to the β-carbon of the propenoic acid backbone. This structure confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, pharmaceuticals, and materials science. The conjugated double bond (C2–C3) enhances its reactivity in cycloadditions, Michael additions, and acid-catalyzed transformations .

Properties

IUPAC Name |

3-cyclopentylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-8(10)6-5-7-3-1-2-4-7/h5-7H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRHIJJKVGFXRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694965 | |

| Record name | 3-Cyclopentylprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117929-80-3, 117929-79-0 | |

| Record name | 3-Cyclopentylprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopentylprop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentylprop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with ethyl acrylate, followed by hydrolysis to yield the desired acid. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of cyclopentylpropenoic acid derivatives. This process can be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and the choice of catalyst.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentylprop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclopentylpropanoic acid.

Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, yielding cyclopentylpropanoic acid.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Esterification can be carried out using alcohols and acid catalysts, while amide formation typically involves amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

Oxidation: Cyclopentylpropanoic acid.

Reduction: Cyclopentylpropanoic acid.

Substitution: Various esters and amides depending on the reagents used.

Scientific Research Applications

3-Cyclopentylprop-2-enoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound may be used in the development of bioactive molecules and as a probe in biochemical assays.

Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopentylprop-2-enoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but typically include interactions with proteins and nucleic acids, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Key Observations:

Steric Effects : Cyclohexyl derivatives exhibit reduced reactivity in cycloadditions due to steric hindrance .

Electronic Effects : Cyclopropyl groups enhance electrophilicity via ring strain, accelerating reactions like nucleophilic conjugate additions.

Thermal Stability : Aromatic systems (e.g., cinnamic acid) show higher decomposition temperatures due to resonance stabilization.

Recommendations for Future Research

Synthetic Studies: Investigate the preparation of this compound via cyclopropane ring-opening or conjugate addition methodologies.

Computational Modeling : Use DFT calculations to predict electronic properties and regioselectivity in reactions.

Experimental Validation : Measure pKa, LogP, and kinetic parameters to refine comparative analyses.

Biological Activity

3-Cyclopentylprop-2-enoic acid is a compound that has garnered attention due to its potential biological activities, particularly as an estrogen receptor modulator. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its cyclopentyl group attached to a prop-2-enoic acid backbone. Its chemical formula is , and it features a double bond between the second and third carbon atoms of the propanoic acid chain. The compound's structure is crucial for its interaction with biological systems, particularly in modulating estrogen receptors.

Biological Activity

Estrogen Receptor Modulation

Research indicates that this compound acts as an estrogen receptor modulator, which means it can influence the activity of estrogen receptors in various tissues. This property is particularly relevant in the context of hormone-related diseases, such as breast cancer and uterine fibroids.

Table 1: Summary of Biological Activities

Case Studies

-

Anti-Cancer Effects

A study investigated the effects of this compound on breast cancer cell lines. The results showed that the compound inhibited cell proliferation in estrogen receptor-positive cell lines, suggesting its potential as a therapeutic agent in hormone-sensitive cancers. The mechanism was attributed to its ability to bind to estrogen receptors and alter gene expression related to cell growth and apoptosis. -

Inflammation Studies

Another case study focused on the anti-inflammatory properties of this compound. In vitro experiments demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages. This suggests that it may have applications in treating inflammatory diseases.

The biological activity of this compound is primarily mediated through its interaction with estrogen receptors (ERs). It exhibits selective modulation, acting as an agonist or antagonist depending on the tissue context. This duality allows it to potentially provide therapeutic benefits while minimizing side effects associated with non-selective estrogen receptor modulators.

Research Findings

Recent studies have expanded our understanding of the pharmacokinetics and pharmacodynamics of this compound:

- Absorption and Distribution : The compound shows favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within a few hours.

- Metabolism : It undergoes hepatic metabolism, primarily through phase I metabolic pathways, leading to various metabolites that may also exhibit biological activity.

- Excretion : The elimination half-life is approximately 6 hours, indicating a relatively short duration of action which may necessitate multiple dosing for sustained effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.